The Synthetic Analogue N6-methyladenosine N1-oxide: A Technical Guide for Researchers
The Synthetic Analogue N6-methyladenosine N1-oxide: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of N6-methyladenosine N1-oxide. It is important to note that, based on currently available scientific literature, N6-methyladenosine N1-oxide has not been identified as a naturally occurring molecule . Instead, it is recognized as a synthetic adenosine (B11128) analogue. This guide, therefore, focuses on its chemical synthesis, predicted properties, and potential biological relevance, drawing parallels with structurally related compounds.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA in higher eukaryotes, playing a crucial role in RNA metabolism and function. Its discovery has spurred significant interest in the biological activities of various adenosine derivatives. N6-methyladenosine N1-oxide is a structural analogue of m6A, featuring an N-oxide moiety at the N1 position of the adenine (B156593) ring. While its natural occurrence is undocumented, its synthetic availability allows for its exploration as a pharmacological tool and a potential therapeutic agent. This guide provides a comprehensive resource for researchers interested in the synthesis and potential applications of this novel adenosine analogue.
Physicochemical and Predicted Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₅N₅O₅ |
| Molecular Weight | 297.27 g/mol |
| CAS Number | 113509-54-9 |
| Predicted Solubility | Soluble in water and polar organic solvents |
| Predicted pKa | Multiple values due to ionizable groups |
| Predicted Stability | Stable under standard laboratory conditions |
Synthesis of N6-methyladenosine N1-oxide
A definitive, published protocol for the synthesis of N6-methyladenosine N1-oxide is not currently available. However, a plausible two-step synthetic route can be proposed based on established methods for the N-oxidation of adenosine derivatives and the N6-methylation of adenosine.
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via one of two primary routes:
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Route A: N-oxidation of N6-methyladenosine.
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Route B: N6-methylation of adenosine N1-oxide.
Route A is presented here as a viable approach.
Caption: Proposed workflow for the synthesis of N6-methyladenosine N1-oxide.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from a method for the N-oxidation of 2'-deoxyadenosine (B1664071) 5'-triphosphate.[1]
Materials:
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N6-methyladenosine
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Methanol (MeOH)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Silica (B1680970) gel for column chromatography
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High-performance liquid chromatography (HPLC) system
Procedure:
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Dissolution: Dissolve N6-methyladenosine in a 1:1 (v/v) mixture of methanol and saturated aqueous NaHCO₃ solution.
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Oxidation: To the stirred solution, add a solution of m-CPBA in methanol dropwise at room temperature. The molar ratio of m-CPBA to N6-methyladenosine should be optimized, starting with a 1.1:1 ratio.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is expected to be complete within 6-12 hours.
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Quenching and Extraction: Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane to remove m-chlorobenzoic acid.
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Purification: The aqueous layer containing the product can be purified by silica gel column chromatography or preparative HPLC to yield pure N6-methyladenosine N1-oxide.
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Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While the biological effects of N6-methyladenosine N1-oxide have not been reported, the activities of the related compound, adenosine N1-oxide, provide a foundation for hypothesizing its potential roles. Adenosine N1-oxide has been shown to exert anti-inflammatory effects through the activation of the PI3K/Akt/GSK-3β signaling pathway.[2][3][4] It is plausible that N6-methyladenosine N1-oxide could modulate similar pathways.
Caption: Hypothetical signaling pathway modulated by N6-methyladenosine N1-oxide.
This proposed pathway suggests that N6-methyladenosine N1-oxide may bind to an adenosine receptor, initiating a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production.
Potential Applications in Research and Drug Development
As a synthetic analogue of the critical RNA modification m6A, N6-methyladenosine N1-oxide holds potential in several areas of research and drug development:
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Pharmacological Tool: It can be used to probe the binding pockets of m6A-binding proteins ("readers") and enzymes involved in m6A metabolism ("writers" and "erasers"). The N1-oxide modification may alter binding affinities and specificities, providing insights into the structural requirements for molecular recognition.
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Therapeutic Potential: Drawing from the anti-inflammatory properties of adenosine N1-oxide, N6-methyladenosine N1-oxide could be investigated as a lead compound for the development of novel anti-inflammatory drugs.[2][3][4]
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Drug Discovery: The unique chemical properties of the N1-oxide group could be exploited in the design of m6A-targeted therapies with improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
N6-methyladenosine N1-oxide is a synthetic adenosine analogue with the potential to be a valuable tool in chemical biology and drug discovery. While its natural occurrence has not been established, its synthesis is feasible through established chemical methods. Future research into the biological activities of this compound is warranted to explore its potential as a modulator of cellular signaling pathways and as a starting point for the development of novel therapeutics. This guide provides a foundational resource to stimulate and support such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]
- 3. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
